N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride
CAS No.:
Cat. No.: VC15885486
Molecular Formula: C13H19ClN4O2S
Molecular Weight: 330.83 g/mol
* For research use only. Not for human or veterinary use.
![N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride -](/images/structure/VC15885486.png)
Specification
Molecular Formula | C13H19ClN4O2S |
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Molecular Weight | 330.83 g/mol |
IUPAC Name | N-(piperidin-3-ylmethyl)-1H-benzimidazole-2-sulfonamide;hydrochloride |
Standard InChI | InChI=1S/C13H18N4O2S.ClH/c18-20(19,15-9-10-4-3-7-14-8-10)13-16-11-5-1-2-6-12(11)17-13;/h1-2,5-6,10,14-15H,3-4,7-9H2,(H,16,17);1H |
Standard InChI Key | QMHFYCJUQTZJQS-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CNC1)CNS(=O)(=O)C2=NC3=CC=CC=C3N2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(Piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride consists of a benzimidazole core fused to a benzene ring, with a sulfonamide group at the 2-position and a piperidine-3-ylmethyl substituent at the N1 position . The hydrochloride salt enhances its solubility, a critical factor for bioavailability. Key structural features include:
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Benzimidazole Core: A bicyclic system comprising fused benzene and imidazole rings, contributing to planar geometry and π-π stacking interactions .
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Sulfonamide Group (-SO₂NH₂): Enhances hydrogen-bonding capacity and electrostatic interactions with biological targets .
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Piperidine-3-ylmethyl Substituent: A six-membered nitrogen-containing ring that introduces conformational flexibility and basicity, facilitating membrane penetration .
Table 1: Molecular Properties of N-(Piperidin-3-ylmethyl)-1H-Benzo[d]Imidazole-2-Sulfonamide Hydrochloride
Property | Value |
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Molecular Formula | C₁₃H₁₈ClN₅O₂S |
Molecular Weight | 351.84 g/mol |
Hydrogen Bond Donors | 3 (NH of benzimidazole, NH of sulfonamide, NH⁺ of piperidine) |
Hydrogen Bond Acceptors | 6 (N of imidazole, O of sulfonamide, Cl⁻) |
Topological Polar Surface Area | 102 Ų |
Data derived from PubChem entries for analogous benzimidazole derivatives .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis typically involves a multi-step process:
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Formation of Benzimidazole Core: Condensation of o-phenylenediamine with sulfonic acid derivatives under acidic conditions .
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Introduction of Piperidine Moiety: Alkylation of the benzimidazole nitrogen using 3-(chloromethyl)piperidine in the presence of a base .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability .
Key challenges include optimizing reaction yields (reported between 45–60% in analogous syntheses) and minimizing byproducts such as N-alkylated isomers .
Crystallographic Insights
X-ray diffraction studies of related benzimidazole-piperidine compounds reveal:
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Planar Benzene Ring: Facilitates stacking interactions with aromatic residues in enzyme active sites .
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Piperidine Chair Conformation: Stabilizes the molecule in hydrophobic environments, as observed in the crystal structure of 2-(piperidin-1-ium-4-yl)-1H-benzo[d]imidazol-3-ium dichloride dihydrate (space group P2₁/c, a = 7.2704 Å, b = 11.4750 Å) .
Pharmacological Activities and Mechanisms
Antimicrobial and Antiviral Effects
Benzimidazole derivatives exhibit potent activity against bacterial and viral pathogens:
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HCV Inhibition: Analogues with piperidine substitutions demonstrated EC₅₀ values as low as 0.007 nM against hepatitis C virus genotype 1b .
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Antibacterial Action: Sulfonamide-containing derivatives disrupt folate biosynthesis in Staphylococcus aureus (MIC = 2–8 µg/mL) .
Table 2: Comparative Anticancer Activity of Benzimidazole Derivatives
Compound | IC₅₀ (µM) A549 Cells | Tubulin Inhibition (%) |
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Nocodazole (Standard) | 0.10 | 55 |
Imidazopyridine 14 | 0.51 | 59 |
Imidazopyridine 15 | 0.63 | 56 |
Data adapted from studies on structurally related compounds .
Structure-Activity Relationship (SAR) Analysis
Critical structural determinants of bioactivity include:
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Piperidine Substituent: Enhances blood-brain barrier penetration and target affinity. Methylation at the 3-position (as in compound 162) increases COX-2 selectivity by 3.71-fold .
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Sulfonamide Group: Improves solubility and hydrogen-bonding interactions with enzymes like dihydrofolate reductase (Ki = 12 nM) .
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Chloro Substituents: Electron-withdrawing groups at the benzimidazole 5-position boost antioxidant activity (e.g., 78.68% DPPH radical scavenging at 10 µM) .
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